molecular formula C22H26Br2Cl2N10O2 B1680891 N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride CAS No. 79703-25-6

N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride

Cat. No. B1680891
CAS RN: 79703-25-6
M. Wt: 693.2 g/mol
InChI Key: SFGZCXAQLPJJKC-WUYIMCQSSA-N
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Description

Sceptrin is a pyrrole-imidazole alkaloid that is naturally produced by various marine sponges.

Mechanism of Action

Target of Action

Sceptrin, also known as N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride, is a bioactive marine isolate . It has been reported to exhibit antibacterial and antifungal activities . Sceptrin targets the bacterial actin equivalent MreB , suggesting that it disrupts the cell membranes of both prokaryotic and eukaryotic cells .

Mode of Action

Sceptrin demonstrates a bacteriostatic rather than bactericidal effect on exponentially growing Escherichia coli cells at the minimum inhibitory concentration (MIC) . At concentrations higher than the MIC, sceptrin becomes bactericidal, inhibits the incorporation of all radiolabelled precursors, and induces the formation of unusual spheroplasts . It has also been found to bind to monomeric actin, further suggesting a mechanism involving the actin cytoskeleton .

Biochemical Pathways

The biosynthesis of Sceptrin involves a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form their cyclobutane core skeletons . This process is kinetically and thermodynamically favored over the [4 + 2] pathway . For the [2 + 2] cycloaddition, the dimerization of pyrrole–imidazole monomers is rate-limiting .

Result of Action

Sceptrin inhibits cell motility in several cancer cell lines . The compound shows no toxicity at concentrations that are double the amount of Sceptrin required for maximal inhibitory effect . Both random and factor-induced migration were impaired, suggesting that Sceptrin targets a central process of cell motility machinery .

properties

IUPAC Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZCXAQLPJJKC-WUYIMCQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Br2Cl2N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000678
Record name Sceptrin HCl (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79703-25-6
Record name Sceptrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sceptrin HCl (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Reactant of Route 3
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Reactant of Route 5
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride

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